(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2N3O5/c21-15-3-1-2-14(19(15)22)18-7-5-13(30-18)8-11(10-23)20(27)24-16-6-4-12(25(28)29)9-17(16)26/h1-9,26H,(H,24,27)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYONOQWQHSEDV-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,3-dichlorophenyl acetic acid derivatives, under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using cyanide salts like sodium cyanide or potassium cyanide.
Coupling with the Nitrophenyl Group: The final step involves coupling the furan derivative with a nitrophenyl compound, typically through a condensation reaction facilitated by catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert nitro groups to amines or reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hyd
Biological Activity
The compound (E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, focusing on its anticancer and antibacterial properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structural representation can be summarized as follows:
- SMILES :
CNC(=O)/C(=C/C1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl)/C#N - InChI :
InChI=1S/C16H12Cl2N2O3/c1-19-16(20)10(9-18)7-12-5-3-11(21-12)13-4-2-8(17)6-14(13)15(22)Cl/h2-7H,1H3,(H,19,20)/b10-9+
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of furan and nitrophenyl have been shown to inhibit cell proliferation in various cancer cell lines.
-
Mechanism of Action :
- The compound is believed to induce apoptosis through the intrinsic pathway, leading to caspase activation. This mechanism was observed in studies involving lung cancer cell lines such as A549, where the compound demonstrated an IC50 value of approximately 9 μM, indicating effective inhibition of cell growth and migration capabilities .
- Cell Line Studies :
Antibacterial Activity
The antibacterial potential of related compounds has been documented extensively, suggesting possible activity for this compound as well.
- Comparative Studies :
- Similar chalcone derivatives have shown promising antibacterial activity against strains like Staphylococcus aureus with minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . While specific data for our compound is limited, its structural similarities suggest potential efficacy.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| (E)-2-cyano... | A549 | 9 | Apoptosis via caspase activation |
| Related Compound X | HepG2 | 0.25 | AMPK pathway modulation |
Table 2: Antibacterial Activity of Related Compounds
Case Studies
A notable study highlighted the efficacy of furan derivatives in inhibiting tumor growth in xenograft models. The administration of these compounds led to a marked reduction in tumor size compared to control groups, showcasing their potential for clinical translation .
Comparison with Similar Compounds
Structural Variations in Furan Substituents
The substituent on the furan ring significantly influences electronic and steric properties:
Amide Group Modifications
The amide nitrogen substituent affects solubility and intermolecular interactions:
Physicochemical Properties
Hydrogen Bonding and Crystal Packing
- In contrast, and 5 lack hydrogen-bond donors, likely resulting in less ordered packing .
- ’s thiazole-thiophene system may form sulfur-mediated interactions, altering crystal morphology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
